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CAS No.: 88495-63-0

Cat. No.: S519411

Core Pharmacological Profile

The following table summarizes the fundamental properties of Dihydroartemisinin:

Property Description

Chemical Name (3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-
pyrano[4,3-j]-1,2-benzodioxepin-10-ol [1]

Molecular Formula C15H240s5 [1]

Molecular Weight 284.35 g/mol [1] [2]

Role as Metabolite Active metabolite of all artemisinin compounds (artesunate, artemether, etc.) [1]
[2]

Primary Medical Treatment of malaria, primarily in fixed-dose combination with piperaquine [1]

Use

Key ~12% bioavailability; ~4-11 hour elimination half-life; primarily metabolized in

Pharmacokinetics the liver [1]

Mechanism of Action in Malaria
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DHA's antimalarial activity is primarily mediated by its interaction with iron and the subsequent generation

of cytotoxic radicals [1]. This process can be visualized as follows:
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Figure 1: Proposed antimalarial mechanism of DHA involving iron-dependent radical generation.

Experimental Protocols for Metabolic Profiling

Understanding DHA's metabolism is critical. Here is a summarized methodology for profiling its metabolites

in biological samples, based on a study in Plasmodium-infected mice [3].

Step Protocol Details

1. Animal Model Use C57BL/6J mice. Infect test group with Plasmodium berghei ANKA; maintain
a healthy control group. Use parasitemia of ~30% for infected group [3].

2. Dosing & Sample Administer DHA to mice (fasted for 12h). Collect blood, plasma, and red blood
Collection cell (RBC) samples at designated time points [3].
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Step Protocol Details
3. Sample Precipitate proteins from biosamples with acetonitrile. Extract analytes with
Preparation organic solvents like ethyl acetate [3].

4. Instrumentation Use UPLC-Q-TOF-MS/MS system (e.g., Waters ACQUITY I-class UPLC with

& Analysis Xevo G2-XS Q-TOF). Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7
pm). Mobile phase: (A) 0.1% formic acid in H20; (B) 0.1% formic acid in
acetonitrile. Use a gradient elution [3].

5. Data Processing  Process high-resolution MS/MS data using a platform (e.g., Waters UNIFI).

Identify metabolites using tools like mass defect filter and characteristic
fragment filter [3].

Investigated Anticancer Mechanisms and Evidence

Beyond malaria, DHA shows potent, multifaceted anticancer activity. The table below summarizes key

mechanisms and evidence from preclinical studies.

Mechanism Experimental Evidence (In Vitrol/ln Vivo)
Inhibition of Cell Induces G1 or G2/M cell cycle arrest in gastric, esophageal, and liver cancer
Proliferation cells by downregulating Cyclin D1, Cyclin E, and CDKs [2].

Induction of Apoptosis  Activates mitochondrial apoptosis pathway in breast cancer cells (increasing
Bax/Bim, activating caspase-9) [2]. Triggers caspase-dependent apoptosis
in liver cancer cells [2].

Activation of Novel DHA derivatives exhibit potent activity by inducing ferroptosis, an iron-
Ferroptosis dependent cell death, in colorectal cancer cells [4].

Inhibition of mMTORC1 Inhibits MTORC1 not by direct binding, but by activating AMPK, leading to
Signaling raptor phosphorylation and complex inhibition, as shown in
rhabdomyosarcoma models [5].

Inhibition of Suppresses tumor growth and metastasis in non-small cell lung cancer
Metastasis & (NSCLC) models by inhibiting the mTOR/HIF-1a signaling axis [6].
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Mechanism Experimental Evidence (In Vitrol/ln Vivo)

Angiogenesis

The anticancer mechanism involving the AMPK/mTORCI1 pathway can be visualized as follows:

Dihydroartemisinin (DHA)

nduces

AMPK Activation

Directly

Promotes
Catalyzes

Raptor Phosphorylation TSC2 Activation

nhibits nactivates
mTORC1 Assembly/Activity GTP-Rheb
nhibits ctivates

Cell Proliferation & Tumor Growth mTORC1 Activity )Required for

Click to download full resolution via product page

Figure 2: Proposed mechanism for DHA-induced inhibition of mTORC1 via AMPK activation in cancer

cells.

Research and Development of Novel Derivatives
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To overcome limitations like poor bioavailability, extensive structure-activity relationship (SAR) studies are
conducted. The general strategy involves modifying the C-10 position of DHA while preserving the critical

peroxide bridge [4].

¢ Synthetic Strategies: A common approach is the synthesis of key intermediates like 10-
trifluoroacetate DHA or 10-succinate DHA, which are then conjugated with various
pharmacophores via ester, ether, or carbamate linkages [7] [4].

¢ Promising Pharmacophores: Incorporating carbamate, 1,2,3-triazole, quinoline, and 1,2,4-
oxadiazole groups has yielded derivatives with significantly enhanced anticancer potency. For
instance, a phenyl carbamate derivative (A3) showed an ICso of 0.31 yM against HCT-116 colon
cancer cells, which is 16 times more potent than the parent DHA [4].

¢ Dual-Indication Derivatives: Novel (thio)semicarbazone derivatives have been designed as dual-
function molecules, demonstrating not only antimalarial activity but also potent inhibition of the
malarial cysteine protease falcipain-2 (ICso values 0.29-10.63 uM), providing a strategy to combat
artemisinin resistance [7].

Conclusion

Dihydroartemisinin serves as the critical active metabolite for a class of vital antimalarial drugs. Its
intriguing mechanism of action, centered on an iron-activated peroxide bridge, has paved the way for its
investigation in oncology. Ongoing research focuses on delineating its complex signaling pathways in cancer
and designing novel derivatives with improved efficacy and properties to fully realize its therapeutic

potential beyond malaria.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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